molecular formula C10H6F3NO2 B1467742 6-(Trifluoromethoxy)quinolin-2(1H)-one CAS No. 676131-27-4

6-(Trifluoromethoxy)quinolin-2(1H)-one

Cat. No. B1467742
M. Wt: 229.15 g/mol
InChI Key: GVSUVWNRUWZJGW-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a stirring mixture of (E)-ethyl 3-(2-amino-5-(trifluoromethoxy)phenyl)acrylate (2.2 mmol) in 4N HCl in dioxane (25 mL) was added concentrated HCl (2 mL). The resulting mixture was warmed to 100° C. overnight. The reaction mixture was cooled to rt and then slowly quenched with a cold saturated NaHCO3 solution until pH>7. The product was extracted with EtOAc and used without further purification. Retention time (min)=1.804, method [1], MS(ESI) 230.1 (M+H).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1/[CH:13]=[CH:14]/[C:15]([O:17]CC)=O>Cl.O1CCOCC1>[F:10][C:9]([F:12])([F:11])[O:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][C:15](=[O:17])[CH:14]=[CH:13]2

Inputs

Step One
Name
Quantity
2.2 mmol
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
slowly quenched with a cold saturated NaHCO3 solution until pH>7
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
FC(OC=1C=C2C=CC(NC2=CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.